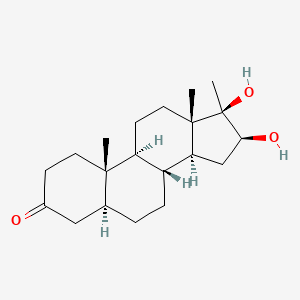

16beta-Hydroxymestanolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16beta-Hydroxymestanolone is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

16β-Hydroxymestanolone is primarily used in the development of enzyme-linked immunosorbent assays (ELISAs) for detecting anabolic steroid metabolites .

ELISA Development The primary application of 16β-hydroxymestanolone is in the development of ELISAs for the detection of 17α-alkyl anabolic steroid metabolites in equine urine . The process involves:

- Synthesis: Synthesizing 16β-hydroxymestanolone from epiandrosterone .

- Antibody Production: Producing polyclonal antibodies in sheep using 16β-hydroxymestanolone as an antigen .

- Cross-Reactivity Assessment: Testing the antibodies' ability to bind with various steroids to evaluate cross-reactivity .

- ELISA Definition: Defining a new ELISA to identify 16β,17β-dihydroxy-17α-methyl steroid metabolites .

Detection of Anabolic Steroids The ELISA developed using antibodies against 16β-hydroxymestanolone is used to analyze urine samples from horses treated with stanozolol . The analysis involves:

- Analyzing samples in raw form, post beta-glucuronidase hydrolysis, and after solid-phase extraction .

- Observing absorbances that indicate the presence of 16β-hydroxystanozolol .

- Validating positive results through comparison with standard LCMS analyses .

Detection of Methandriol Metabolites Antibodies generated against mestanolone are used to develop another ELISA for detecting metabolites with parent D-ring structures after methandriol administration .

Case Studies

Detection of Stanozolol Metabolites In a study, urine samples from horses administered stanozolol were analyzed using the 16β-hydroxymestanolone assay. The results showed the detection of 16β-hydroxystanozolol, confirming the presence of stanozolol metabolites .

Detection of Methandriol Metabolites Researchers developed an ELISA using antibodies against mestanolone to detect metabolites with parent D-ring structures following methandriol administration .

Limitations

While the ELISA methods developed provide valuable tools for screening anabolic steroid metabolites, it is important to note :

Propiedades

Fórmula molecular |

C20H32O3 |

|---|---|

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

(5S,8R,9S,10S,13S,14S,16S,17R)-16,17-dihydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12,14-17,22-23H,4-11H2,1-3H3/t12-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |

Clave InChI |

OBKVZZHDVGERDI-GWILNZDISA-N |

SMILES isomérico |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]4(C)O)O)C |

SMILES canónico |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4(C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.